L-696,229 Retains Full Antiviral Activity Against AZT-Resistant HIV-1, Unlike Many NNRTI Analogs
L-696,229 inhibited the spread of HIV-1 infection in cell cultures with all cell types and viral isolates tested, including a virus isolate resistant to azidothymidine (AZT), with no loss of efficacy relative to wild-type virus [1]. In contrast, many early NNRTIs exhibit reduced potency against AZT-resistant strains due to overlapping or compensatory resistance mutations. This retention of activity against AZT-resistant HIV-1 distinguishes L-696,229 from other NNRTIs that may show cross-resistance in AZT-experienced viral populations [2].
| Evidence Dimension | Antiviral activity against AZT-resistant HIV-1 isolate |
|---|---|
| Target Compound Data | Full inhibition of viral spread (complete suppression of HIV-1 replication) at concentrations ≤12.5 μM |
| Comparator Or Baseline | AZT (zidovudine): significantly reduced activity against the AZT-resistant isolate (IC₅₀ shift >10-fold) |
| Quantified Difference | L-696,229 maintained equivalent inhibitory activity against both wild-type and AZT-resistant HIV-1 isolates; AZT showed >10-fold increase in IC₅₀ against the resistant isolate |
| Conditions | Cell culture viral spread assay using human peripheral blood mononuclear cells (PBMCs) and AZT-resistant HIV-1 clinical isolate; compound exposure for 7–10 days; viral p24 antigen endpoint |
Why This Matters
This evidence supports procurement of L-696,229 specifically for studies involving AZT-resistant HIV-1 strains or combination antiretroviral therapy models where AZT resistance may emerge, as L-696,229 retains full inhibitory activity while AZT loses potency.
- [1] Goldman ME, O'Brien JA, Ruffing TL, Nunberg JH, Schleif WA, Quintero JC, Siegl PK, Hoffman JM, Smith AM, Emini EA. L-696,229 specifically inhibits human immunodeficiency virus type 1 reverse transcriptase and possesses antiviral activity in vitro. Antimicrob Agents Chemother. 1992 May;36(5):1019-23. View Source
- [2] Nunberg JH, Schleif WA, Boots EJ, O'Brien JA, Quintero JC, Hoffman JM, Emini EA, Goldman ME. Viral resistance to human immunodeficiency virus type 1-specific pyridinone reverse transcriptase inhibitors. J Virol. 1991 Sep;65(9):4887-92. View Source
